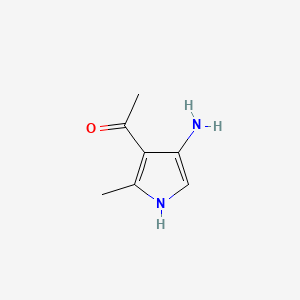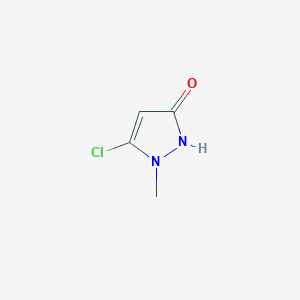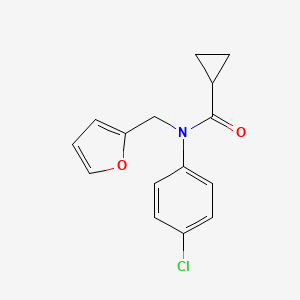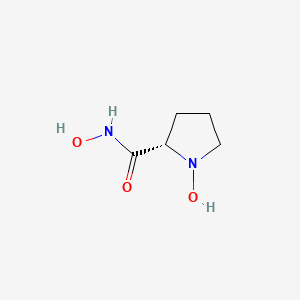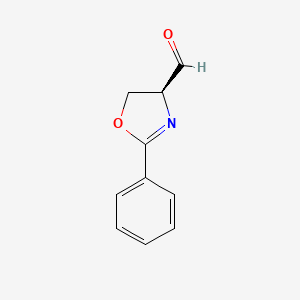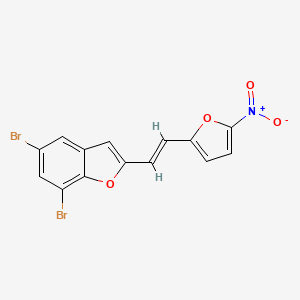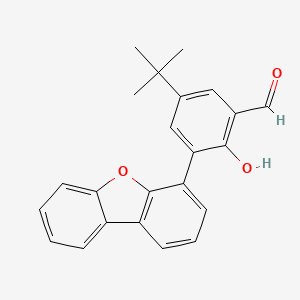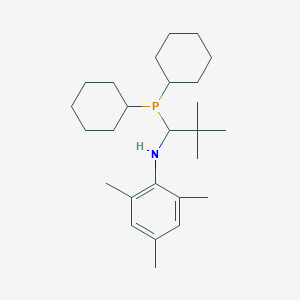
N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline: is a specialized compound primarily used in research and experimental applications. It is categorized under nonchiral phosphine ligands and achiral aminophosphine ligands . This compound is known for its unique structure, which includes a dicyclohexylphosphino group and a trimethylaniline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions: N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halides and nucleophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce different phosphine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline is used as a ligand in catalytic reactions. It helps in stabilizing transition metal complexes, which are crucial for various catalytic processes .
Medicine: While its direct applications in medicine are limited, the compound’s role in facilitating chemical reactions makes it valuable in the synthesis of pharmaceutical intermediates .
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including polymerization and material science .
Mecanismo De Acción
The mechanism of action of N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
Comparación Con Compuestos Similares
Triphenylphosphine: Another widely used phosphine ligand with different steric and electronic properties.
Tricyclohexylphosphine: Similar in structure but with three cyclohexyl groups instead of two.
Di-tert-butylphosphine: Contains tert-butyl groups, offering different steric hindrance and electronic effects.
Uniqueness: N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline is unique due to its specific combination of dicyclohexylphosphino and trimethylaniline groups. This combination provides distinct steric and electronic properties, making it suitable for specialized applications in catalysis and material science .
Propiedades
Fórmula molecular |
C26H44NP |
|---|---|
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
N-(1-dicyclohexylphosphanyl-2,2-dimethylpropyl)-2,4,6-trimethylaniline |
InChI |
InChI=1S/C26H44NP/c1-19-17-20(2)24(21(3)18-19)27-25(26(4,5)6)28(22-13-9-7-10-14-22)23-15-11-8-12-16-23/h17-18,22-23,25,27H,7-16H2,1-6H3 |
Clave InChI |
VBAUENDSTCVFES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(C(C)(C)C)P(C2CCCCC2)C3CCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12880416.png)
![8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine](/img/structure/B12880417.png)
![3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880419.png)

